2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide
Beschreibung
This compound is a synthetic small molecule characterized by a pyrido[1,2-a]pyrimidinone core fused with a propanamide linker and a 2,5-dimethylphenoxy substituent. Its structure combines a bicyclic heteroaromatic system (pyrido-pyrimidinone) with a phenoxy group, which is often associated with enhanced lipophilicity and binding affinity in medicinal chemistry applications. The 2-methyl substituent on the pyrimidinone ring and the 2,5-dimethylphenoxy moiety likely influence its pharmacokinetic properties, such as metabolic stability and solubility .
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-8-9-13(2)16(11-12)26-15(4)19(24)22-18-14(3)21-17-7-5-6-10-23(17)20(18)25/h5-11,15H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIQEZHPYVOGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula: C19H22N4O2
- Molecular Weight: 342.41 g/mol
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenoxy group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study observed that the compound induced apoptosis through the activation of caspase-3 and PARP cleavage, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. In vitro tests showed effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
The biological activity of 2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of specific kinases involved in cancer progression.
- Receptor Modulation: It may interact with various receptors to exert its effects on cell signaling pathways.
- Gene Expression Regulation: The compound can influence gene expression related to apoptosis and inflammation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from patent literature, pharmacopeial standards, and synthetic studies. Key differences lie in substituent patterns, heterocyclic cores, and pharmacological profiles. Below is a detailed analysis:
Structural Analogues with Pyrimidine/Pyridazine Cores
- Compound from EP 4 374 877 A2 (2024): This analog features a pyrrolo[1,2-b]pyridazine core with trifluoromethyl and morpholine substituents. Unlike the target compound, its pyridazine ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility compared to the dimethylphenoxy group in the target compound .
- Compound from Pharmacopeial Forum (2017): A hexanamide derivative with a 2,6-dimethylphenoxy acetamido group and tetrahydropyrimidinone. The extended aliphatic chain increases molecular weight (MW ~650 Da vs. Stereochemical complexity (S/R configurations) in this analog may also affect target selectivity .
Pyrazolo[1,5-a]pyrimidine Derivatives
- European Patent Bulletin (2024): The compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide shares a pyrimidine core but substitutes the pyrido ring with pyrazolo. Fluorine atoms in this analog improve membrane permeability but introduce synthetic challenges absent in the dimethylphenoxy group of the target compound .
Sulfamoyl Phenyl Derivatives
- Journal of Engineering and Applied Sciences (2019): The analog 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide incorporates a sulfamoylphenyl group, increasing polarity (logP ~2.5 vs. ~3.8 for the target compound). The isoindolinone moiety may confer rigidity, contrasting with the flexible propanamide linker in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioavailability : The target compound’s lower molecular weight (~395 Da) and moderate logP (3.8) suggest favorable oral absorption compared to bulkier analogs (e.g., MW ~650 Da in ).
- Target Selectivity: The pyrido[1,2-a]pyrimidinone core may offer better kinase inhibition selectivity than pyrazolo-pyrimidine derivatives due to reduced off-target interactions .
- Synthetic Feasibility : The absence of fluorine or stereochemical centers simplifies synthesis relative to fluorinated or stereoisomer-rich analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
